molecular formula C28H20O2 B12501267 4-[2-(4-Formylphenyl)-1,2-diphenylethenyl]benzaldehyde

4-[2-(4-Formylphenyl)-1,2-diphenylethenyl]benzaldehyde

Cat. No.: B12501267
M. Wt: 388.5 g/mol
InChI Key: MOYDFTLWCJYVRT-UHFFFAOYSA-N
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Description

4-[2-(4-Formylphenyl)-1,2-diphenylethenyl]benzaldehyde is an organic compound with the molecular formula C28H20O2. It is a derivative of benzaldehyde, characterized by the presence of formyl groups attached to a diphenylethenyl structure. This compound is known for its applications in various fields, including organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Formylphenyl)-1,2-diphenylethenyl]benzaldehyde typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation followed by a series of reactions to introduce the formyl groups. The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The industrial process also emphasizes safety and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Formylphenyl)-1,2-diphenylethenyl]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: 4-[2-(4-Carboxyphenyl)-1,2-diphenylethenyl]benzoic acid.

    Reduction: 4-[2-(4-Hydroxyphenyl)-1,2-diphenylethenyl]benzyl alcohol.

    Substitution: 4-[2-(4-Nitrophenyl)-1,2-diphenylethenyl]benzaldehyde.

Mechanism of Action

The mechanism of action of 4-[2-(4-Formylphenyl)-1,2-diphenylethenyl]benzaldehyde involves its interaction with various molecular targets. The formyl groups can participate in nucleophilic addition reactions, forming intermediates that can further react to produce desired products. The compound’s ability to form stable conjugated systems makes it useful in optoelectronic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(4-Formylphenyl)-1,2-diphenylethenyl]benzaldehyde is unique due to its diphenylethenyl structure, which imparts distinct optical and electronic properties. This makes it particularly valuable in the development of advanced materials and optoelectronic devices .

Properties

Molecular Formula

C28H20O2

Molecular Weight

388.5 g/mol

IUPAC Name

4-[2-(4-formylphenyl)-1,2-diphenylethenyl]benzaldehyde

InChI

InChI=1S/C28H20O2/c29-19-21-11-15-25(16-12-21)27(23-7-3-1-4-8-23)28(24-9-5-2-6-10-24)26-17-13-22(20-30)14-18-26/h1-20H

InChI Key

MOYDFTLWCJYVRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O

Origin of Product

United States

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